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Compound of Interest

Compound Name: CH2Cooh-peg12-CH2cooh

Cat. No.: B12422686 Get Quote

In-Depth Technical Guide: Bis-PEG12-acetic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG12-acetic acid, a

homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the

development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Solubility
Bis-PEG12-acetic acid is a polyethylene glycol (PEG) derivative characterized by a 12-unit

PEG spacer arm flanked by two terminal carboxylic acid groups. This structure imparts

valuable properties for bioconjugation applications. The hydrophilic PEG backbone enhances

the solubility of the molecule and its conjugates in aqueous solutions, which can reduce

aggregation and improve the pharmacokinetic profile of modified biomolecules.

Chemical and Physical Properties
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Property Value Reference

Chemical Formula C28H54O16 [1][2]

Molecular Weight 646.72 g/mol

Appearance Off-white to yellow solid

Purity Typically ≥95%

CAS Number 2667583-09-5

Solubility Data

Solvent Solubility Notes

Dimethyl Sulfoxide (DMSO) 50 mg/mL (77.31 mM)

May require sonication. It is

recommended to use freshly

opened, anhydrous DMSO as

the compound is hygroscopic.

Aqueous Media Soluble

The hydrophilic PEG spacer

increases solubility in aqueous

media. Quantitative data is not

readily available, but it is

expected to have good water

solubility.

Applications in Bioconjugation and PROTACs
The terminal carboxylic acid groups of Bis-PEG12-acetic acid are reactive towards primary

amine groups in the presence of carbodiimide activators such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide

(NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a stable amide bond, making

Bis-PEG12-acetic acid an effective crosslinker for proteins, peptides, and other amine-

containing molecules.

Its utility as a PEG-based PROTAC linker is of significant interest in drug development.

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Crosslinking_with_Bis_PEG11_acid.pdf
https://www.medchemexpress.com/bis-peg3-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protein, leading to the target protein's ubiquitination and subsequent degradation by the

proteasome. The PEG linker in molecules like Bis-PEG12-acetic acid connects the target

protein binder and the E3 ligase ligand, and its length and composition are critical for the

efficacy of the resulting PROTAC.

Experimental Protocols
Two-Step EDC/NHS Coupling for Protein Crosslinking
This protocol outlines the general procedure for crosslinking two proteins (Protein A and Protein

B) using Bis-PEG12-acetic acid with EDC and NHS chemistry. This two-step method provides

greater control over the crosslinking reaction.

Materials:

Bis-PEG12-acetic acid

Protein A (containing primary amines)

Protein B (to be crosslinked to Protein A)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Desalting column

Procedure:

Preparation of Reagents:

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh

solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
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Dissolve Bis-PEG12-acetic acid in an appropriate solvent (e.g., DMSO) to create a stock

solution.

Prepare a solution of Protein A in Activation Buffer.

Activation of Bis-PEG12-acetic acid:

To the Bis-PEG12-acetic acid solution, add a molar excess of EDC and NHS (a common

starting point is a 2-5 fold molar excess of each over the carboxylic acid groups).

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to

form the amine-reactive NHS ester.

Conjugation to Protein A:

Add the activated Bis-PEG12-NHS ester to the Protein A solution. The optimal molar ratio

of linker to protein should be determined empirically, but a starting point of 10-20 fold

molar excess of the linker is common.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

mixing.

Removal of Excess Linker (Optional but Recommended):

To remove unreacted Bis-PEG12-NHS ester and byproducts, pass the reaction mixture

through a desalting column equilibrated with Coupling Buffer.

Crosslinking to Protein B:

Add Protein B to the solution containing the Protein A-linker conjugate.

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching the Reaction:
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Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted

NHS esters. Incubate for 15-30 minutes at room temperature.

Purification of the Crosslinked Product:

Purify the final crosslinked conjugate from unreacted proteins and reagents using an

appropriate method such as size-exclusion chromatography or affinity chromatography.

Diagrams
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Experimental Workflow for Protein Crosslinking using Bis-PEG12-acetic acid

Step 1: Activation

Step 2: Conjugation

Step 3: Crosslinking

Step 4: Quenching & Purification
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(1-2h, RT or 4°C)

Protein B

Purified Crosslinked Product

Purification

Quenching Solution

Quench
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Caption: A diagram illustrating the two-step experimental workflow for protein crosslinking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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